

(R)-Carprofen chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Carprofen

Cat. No.: B118553

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **(R)-Carprofen**

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which also includes well-known drugs like ibuprofen and naproxen.^[1] While initially developed for human use, it is now primarily utilized in veterinary medicine to manage pain and inflammation, particularly in canines.^{[2][3]} Carprofen's molecular structure features a chiral center, leading to the existence of two distinct stereoisomers, **(R)-Carprofen** and **(S)-Carprofen**, which exhibit different pharmacological and pharmacokinetic profiles.^{[4][5]} This guide provides a detailed examination of the chemical structure and stereochemistry of **(R)-Carprofen**.

Chemical Structure of Carprofen

Carprofen is characterized by a carbazole ring system substituted with a chlorine atom and a propionic acid side chain.^[2] The IUPAC name for the racemic mixture is (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid.^{[4][6]}

Physicochemical Properties of Carprofen

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ ClNO ₂	[4][6]
Molecular Weight	273.71 g/mol	[2][6]
CAS Number	53716-49-7 (racemic)	[4][6]
(R)-Carprofen CAS No.	52263-83-9	[2]
Appearance	White to off-white crystalline powder	[7][8]
Melting Point	197-198 °C	[7]
Solubility	Freely soluble in ethanol, practically insoluble in water.	[7][8]

Stereochemistry of Carprofen

The presence of a chiral center at the alpha-carbon of the propionic acid side chain results in two enantiomers: (R)-(-)-Carprofen and (S)-(+)-Carprofen.[2][4] These enantiomers are non-superimposable mirror images of each other and can have markedly different biological activities due to their distinct three-dimensional arrangements.[2] Commercially available carprofen is typically a 50:50 racemic mixture of the (R) and (S) enantiomers.[2]

Stereoselective Pharmacodynamics

The anti-inflammatory effects of carprofen are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[9] This inhibitory activity is highly stereoselective.

- (S)-Enantiomer: The (S)-enantiomer is the more potent inhibitor of both COX-1 and COX-2 enzymes.[2] In studies with canine cyclooxygenases, the (S)-enantiomer was found to be approximately 200 times more potent at inhibiting COX-2 than the (R)-enantiomer.[2]
- (R)-Enantiomer: While significantly less potent as a COX inhibitor, the (R)-enantiomer is not biologically inert.[2] Its effects may be mediated through non-COX pathways, such as the inhibition of phospholipase A2, an upstream enzyme in the inflammatory cascade.[2] There is also evidence suggesting it may have central analgesic effects.[10]

Comparative COX Inhibition

Compound	Target Enzyme	IC ₅₀ Value (μM)
(R)-Carprofen	Canine COX-2	5.97
(S)-Carprofen	Canine COX-2	0.0371

Table based on data from Benchchem.[\[2\]](#)

Stereoselective Pharmacokinetics

Significant differences are observed in the pharmacokinetic profiles of the two enantiomers across various species. In dogs, horses, and donkeys, the (R)-enantiomer is predominant in plasma following administration of the racemic mixture.[\[1\]](#)[\[11\]](#)[\[12\]](#) This is often due to stereoselective differences in protein binding, metabolism, and clearance.[\[2\]](#)[\[13\]](#) For instance, the (S)-enantiomer of carprofen binds more extensively to human serum albumin than the (R)-enantiomer.[\[2\]](#) Minimal in-vivo conversion between the enantiomers has been observed.[\[5\]](#)

Pharmacokinetic Parameters of Carprofen Enantiomers in Horses (Low Dose, 0.7 mg/kg IV)

Parameter	(R)-Carprofen	(S)-Carprofen
AUC (μg·h/mL)	117.4	22.6

Table based on data from Lees et al.[\[1\]](#)

Experimental Protocols

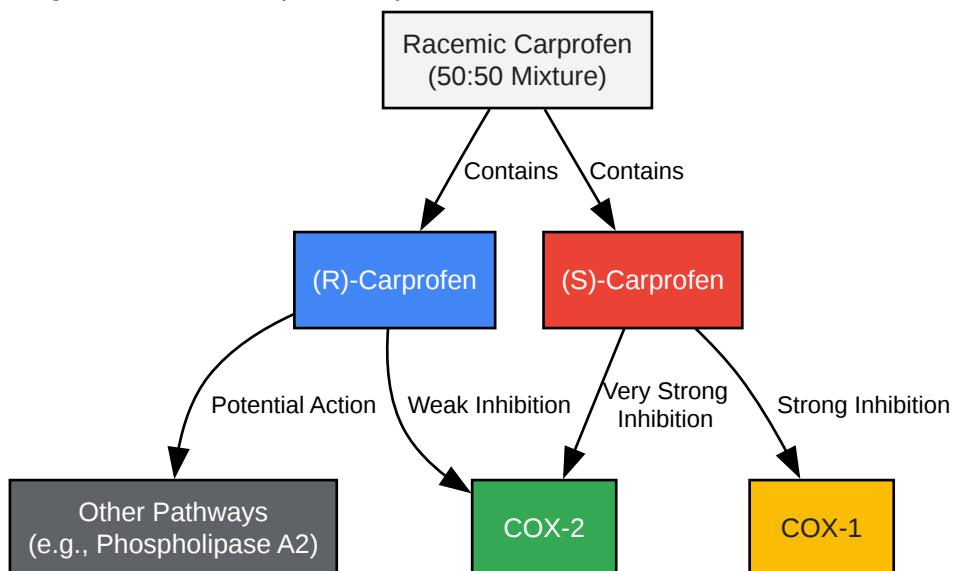
Synthesis of Racemic Carprofen

A general synthesis pathway for carprofen involves multiple steps, often starting from a carbazole derivative.[\[4\]](#) One common route is as follows:

- Chlorination: 2-acetylcarbazole is chlorinated at the 6-position.
- Side-Chain Modification: The acetyl group is converted into a propanoic acid moiety through a series of reactions, which may include halogenation, cyanation, and hydrolysis.[\[4\]](#)

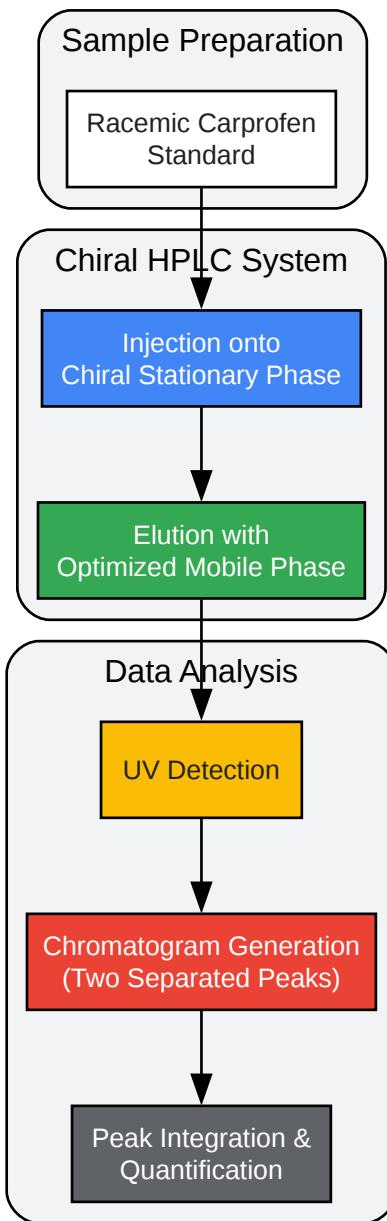
- Purification: The final product, racemic carprofen, is purified.

More recent and cost-effective synthesis methods have been developed to improve industrial feasibility.[\[14\]](#)[\[15\]](#)


Chiral Separation of (R)- and (S)-Carprofen

The resolution of racemic carprofen into its individual enantiomers is crucial for studying their distinct pharmacological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.

- Sample Preparation: A solution of racemic carprofen is prepared in a suitable mobile phase solvent.
- Chiral Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralpak ID, has shown good enantioselectivity for carprofen.[\[16\]](#)
- Mobile Phase Optimization: The mobile phase composition, often a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomeric peaks.[\[16\]](#)
- Detection: The separated enantiomers are detected using a UV detector.
- Quantification: The concentration of each enantiomer is determined by integrating the area under its respective peak and comparing it to a standard curve.


Diagrams and Visualizations

Logical Relationship of Carprofen Enantiomers and COX Inhibition

[Click to download full resolution via product page](#)

Caption: Carprofen enantiomers and their primary biological targets.

Workflow for Chiral Separation of Carprofen

[Click to download full resolution via product page](#)

Caption: Experimental workflow for carprofen enantiomer separation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacodynamics and enantioselective pharmacokinetics of racemic carprofen in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-Carprofen | 52263-83-9 | Benchchem [benchchem.com]
- 3. Carprofen - Wikipedia [en.wikipedia.org]
- 4. Carprofen [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Carprofen | C15H12CINO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carprofen - LKT Labs [lktlabs.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed Carprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Stereoselective disposition of carprofen, flunoxaprofen, and naproxen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-Carprofen chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118553#r-carprofen-chemical-structure-and-stereochemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com